Product packaging for 3-Acetamido-2,5-dichlorobenzoic acid(Cat. No.:CAS No. 28166-30-5)

3-Acetamido-2,5-dichlorobenzoic acid

Cat. No.: B3050724
CAS No.: 28166-30-5
M. Wt: 248.06 g/mol
InChI Key: DFCJORNGJIYGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Acetamido-2,5-dichlorobenzoic acid is a significant organic intermediate primarily valued in agricultural chemistry research. Its principal application and research value lie in its role as a key precursor in the synthesis of the herbicide 3-amino-2,5-dichlorobenzoic acid (common name: Amiben or Chloramben) and its various derivatives . The acetyl group (acetamido) in this molecule can serve as a protective group for the amine functionality during complex synthetic sequences, allowing for selective reactions at other sites of the molecule before being deprotected to yield the final active ingredient or another advanced intermediate . Researchers utilize this compound to study the structure-activity relationships of chlorinated benzoic acid herbicides and to develop novel analogs with optimized efficacy and selective action against a broad range of unwanted plants . Metabolism studies in plants, such as those investigated in giant ragweed and soybean, have also utilized related compounds to understand the absorption, translocation, and metabolic fate of this class of herbicides, providing insights into their mechanism of action and selectivity . This high-purity compound is intended for laboratory research and development purposes only. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, personal, or any other use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Cl2NO3 B3050724 3-Acetamido-2,5-dichlorobenzoic acid CAS No. 28166-30-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetamido-2,5-dichlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO3/c1-4(13)12-7-3-5(10)2-6(8(7)11)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCJORNGJIYGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496950
Record name 3-Acetamido-2,5-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28166-30-5
Record name 3-(Acetylamino)-2,5-dichlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28166-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetamido-2,5-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 Acetamido 2,5 Dichlorobenzoic Acid

Synthetic Approaches to 3-Amino-2,5-dichlorobenzoic Acid (Amiben) as a Precursor

The synthesis of 3-amino-2,5-dichlorobenzoic acid, a compound also known as Amiben, is a critical prerequisite for producing 3-acetamido-2,5-dichlorobenzoic acid. Historically, the manufacturing of Amiben faced challenges related to low yields and the formation of impure products due to isomeric byproducts. google.com However, optimized processes have been developed to achieve high yields of a very pure final product. google.com

An effective and high-yield synthesis of 3-amino-2,5-dichlorobenzoic acid begins with benzoyl chloride and proceeds through a sequence of four key chemical transformations. google.com This process was designed to overcome the difficulties of separating unwanted isomers that plagued earlier methods. google.com

The process involves an initial chlorination of benzoyl chloride, which produces a mixture of chlorinated isomers. google.com A crucial step is the subsequent esterification of this mixture, typically with methanol (B129727), to form the corresponding methyl esters. google.com This conversion allows for the efficient separation of the desired 2,5-dichloro isomer from other isomers through low-temperature freeze crystallization. google.com The purified methyl 2,5-dichlorobenzoate (B1240473) is then subjected to nitration, which introduces a nitro group at the 3-position of the aromatic ring. google.com The final step is the reduction of the 3-nitro-2,5-dichlorobenzoic acid intermediate to yield the target precursor, 3-amino-2,5-dichlorobenzoic acid. google.comprepchem.com

Table 1: Key Stages in the Synthesis of 3-Amino-2,5-dichlorobenzoic Acid

Step Reaction Starting Material Key Reagents Product Purpose
1 Chlorination Benzoyl chloride Chlorine (Cl₂), Ferric chloride (FeCl₃) Mixture of chlorinated benzoyl chlorides Introduces chlorine atoms to the benzene (B151609) ring. google.com
2 Esterification Mixture of chlorinated benzoyl chlorides Methanol Methyl 2,5-dichlorobenzoate (after separation) Converts acid chlorides to esters, facilitating isomer separation. google.com
3 Nitration Methyl 2,5-dichlorobenzoate Nitrating mixture (e.g., HNO₃/H₂SO₄) Methyl 3-nitro-2,5-dichlorobenzoate Introduces a nitro group ortho to the carboxylate group. google.com

The introduction of an esterification step followed by freeze crystallization represents a major process optimization. google.com This allows for the clean and easy separation of the substantially pure methyl ester of 2,5-dichlorobenzoic acid from unwanted isomers before the nitration stage. google.com This circumvents the need to nitrate (B79036) undesirable byproducts and simplifies the purification process significantly. google.com

Further optimization has been explored for the nitration step itself. The conventional process requires a large excess of sulfuric acid to maintain the solubility of the reactants and products. google.com It was discovered that using oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) could drastically reduce the required volume of sulfuric acid from a weight ratio of up to 8.1:1 (sulfuric acid to dichlorobenzoic acid) down to approximately 3.3:1. google.com This improvement not only makes the process more economical but can also lead to a small but significant increase in the yield of the nitrated product. google.com

| Nitration Solvent | Requires a high ratio of sulfuric acid (up to 8.1:1 by weight). google.com | Can be performed with a lower ratio of sulfuric acid (approx. 3.3:1) by using oleum. google.com | Reduced acid consumption and cost. google.com |

Formation of the Acetamido Moiety in this compound

The conversion of 3-amino-2,5-dichlorobenzoic acid to the target compound involves the formation of an amide bond, specifically an acetamido group, through the acylation of the amino group.

The most direct method for synthesizing this compound is the acetylation of the amino group of its precursor, Amiben. nih.gov This is a standard chemical transformation where the nucleophilic amino group attacks an acetylating agent. Commonly used acetylating agents for this type of reaction include acetic anhydride (B1165640) or acetyl chloride. The reaction is typically carried out in a suitable solvent, and a base may be used to neutralize the acidic byproduct (e.g., HCl if acetyl chloride is used). This reaction selectively converts the primary amine into a secondary amide (the acetamido group), yielding the final product.

Table 3: General Acetylation of 3-Amino-2,5-dichlorobenzoic Acid

Reactant 1 Reactant 2 (Acetylating Agent) Product

While the direct acetylation of Amiben is the most established route, research into novel synthetic methodologies for amide formation is an active area of chemical science. General advancements include the development of new coupling reagents and catalytic systems that can form amide bonds under milder conditions or with greater efficiency. nih.govorganic-chemistry.org For instance, catalytic systems have been developed for the direct synthesis of amides from esters and amines, liberating hydrogen gas as the only byproduct. nih.gov While not specifically documented for this compound, the application of such modern amidation protocols could represent a potential novel synthetic route, possibly starting from a methyl ester of 3-amino-2,5-dichlorobenzoic acid. However, the predominant and well-documented pathway remains the direct N-acetylation of the Amiben precursor.

Chemical Transformations and Reactivity Studies of this compound

The chemical reactivity of this compound is dictated by its three principal functional groups: the carboxylic acid, the acetamido group, and the dichlorinated aromatic ring. The carboxylic acid group can undergo typical reactions such as esterification. For example, the methyl ester of 3-acetylamino-2,5-dichlorobenzoic acid has been prepared and studied for its selective phytotoxic activity. nih.gov This indicates that the carboxylic acid moiety can be readily transformed into esters, amides, or acid chlorides to create a variety of derivatives.

The acetamido group is generally stable but can be hydrolyzed back to the amino group under acidic or basic conditions. The dichlorinated benzene ring is deactivated towards further electrophilic substitution due to the presence of two electron-withdrawing chlorine atoms and the carboxyl group. However, it can serve as a scaffold for the synthesis of more complex molecules. For instance, derivatives of 3,5-dichlorobenzoic acid have been used as building blocks in the synthesis of hybrid molecules with potential neuroprotective properties. tandfonline.com This suggests that this compound could similarly be employed as an intermediate in medicinal chemistry and materials science.

Photochemical Degradation and Environmental Stability Investigations

Direct photochemical studies on this compound are not extensively documented in the available literature. However, insights into its environmental stability can be gleaned from research on its close analogue, 3-Amino-2,5-dichlorobenzoic acid, a herbicide commonly known as Amiben. The primary photochemical reaction observed for Amiben and its methyl ester is reductive dechlorination. nih.gov This process involves the removal of a chlorine atom from the aromatic ring, typically facilitated by a hydrogen-donating solvent.

In a study on the photolysis of methyl 3-amino-2,5-dichlorobenzoate in methanol, a significant yield of the dechlorinated product, methyl 3-amino-5-chlorobenzoate, was observed. Subsequent acetylation of this product confirmed the formation of methyl 3-acetamido-5-chlorobenzoate. nih.gov This suggests that under photochemical conditions, the carbon-chlorine bond is susceptible to cleavage. The photolysis of 3-amino-2,5-dichlorobenzoic acid in water containing sodium bisulfite also yielded the dechlorinated product, which was then converted to methyl 3-acetamido-5-chlorobenzoate for analysis. nih.gov

These findings indicate that a likely photochemical degradation pathway for this compound would also involve reductive dechlorination. The stability of halogenated organic compounds in the environment is a significant concern, as they are often resistant to biodegradation. nih.gov The photochemical breakdown of such compounds is an important abiotic degradation process. researchgate.net The rate and extent of this degradation would likely be influenced by factors such as the solvent, the presence of photosensitizers, and the wavelength of the incident light.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, primarily involving nucleophilic acyl substitution. These reactions allow for the synthesis of esters, amides, and other carboxylic acid derivatives.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. A classic approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This is an equilibrium process, often driven to completion by using the alcohol as the solvent. Alternatively, esterification can be performed under milder conditions using activating agents. A research abstract has noted the preparation of the methyl ester of 3-acetylamino-2,5-dichlorobenzoic acid, indicating the feasibility of this transformation. nih.gov

Amide Formation: The synthesis of amides from this compound requires the activation of the carboxylic acid to overcome the unfavorable acid-base reaction with an amine. This is typically accomplished using coupling agents. researchgate.net A wide array of such reagents is available, each with its own advantages in terms of reactivity, yield, and suppression of side reactions. nih.govnih.gov The use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives such as 4-Dimethylaminopyridine (DMAP) and a catalytic amount of 1-Hydroxybenzotriazole (HOBt) has been shown to be effective for the amidation of electron-deficient amines and functionalized carboxylic acids. nih.gov Phosphonium salt-based reagents also provide a powerful method for amide bond formation at room temperature. nih.gov

Below is a table summarizing common methods for the transformation of the carboxylic acid moiety.

TransformationReagent/MethodProduct
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Ester
Amide FormationAmine, Coupling Agent (e.g., EDC, HATU)Amide

Modifications and Reactivity of the Acetamido Group

The acetamido group (-NHCOCH₃) significantly influences the chemical properties of the aromatic ring and can itself undergo chemical transformations.

Hydrolysis (N-Deacetylation): The amide bond of the acetamido group can be cleaved through hydrolysis to yield the corresponding amine, 3-Amino-2,5-dichlorobenzoic acid. This reaction, known as N-deacetylation, is typically carried out under acidic or basic conditions. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com Basic hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The choice of conditions can be critical to avoid unwanted side reactions, such as the hydrolysis of other functional groups in the molecule.

Influence on Aromatic Ring Reactivity: The acetamido group is an activating, ortho-, para-directing group for electrophilic aromatic substitution reactions. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to attack by electrophiles. This directing effect is crucial in predicting the outcome of reactions such as nitration, halogenation, and Friedel-Crafts reactions on the aromatic ring.

Halogen Atom Functionalization and Substitution Reactions on the Aromatic Ring

The two chlorine atoms on the aromatic ring of this compound are relatively unreactive towards traditional nucleophilic aromatic substitution (SNAr) due to the electron-donating nature of the acetamido group. However, under specific conditions, these halogen atoms can be functionalized or replaced.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have provided powerful tools for the functionalization of aryl halides.

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling an aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. nih.gov The Suzuki coupling of N-(2,5-dibromophenyl)acetamide with various arylboronic acids has been successfully demonstrated, suggesting that a similar transformation could be applied to this compound to introduce new aryl or alkyl substituents at the positions of the chlorine atoms. researchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgacsgcipr.org This methodology could potentially be used to replace one or both of the chlorine atoms in this compound with various amino groups, providing access to a diverse range of derivatives. The reaction has been applied to the amination of other chloro-substituted aromatic compounds.

Aromatic Finkelstein Reaction: The exchange of one halogen for another on an aromatic ring, known as the aromatic Finkelstein reaction, is also a possibility. While aromatic chlorides are generally less reactive than bromides or iodides, this transformation can be facilitated by catalysts, such as copper(I) iodide in combination with diamine ligands, or certain nickel complexes. wikipedia.orgnih.gov This could be a route to synthesize the corresponding bromo or iodo derivatives of this compound, which may be more reactive in subsequent cross-coupling reactions.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Acetamido 2,5 Dichlorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Acetamido-2,5-dichlorobenzoic acid, a combination of one-dimensional and two-dimensional NMR techniques is employed for an unambiguous structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. The predicted ¹H-NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit several distinct signals corresponding to the different proton environments.

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of 12-13 ppm. This proton is acidic and its signal is often broad due to hydrogen bonding and chemical exchange.

Amide Proton (-NH-): A singlet is anticipated, likely in the region of 8-10 ppm. The exact position can be sensitive to solvent, concentration, and temperature.

Aromatic Protons (-ArH): The benzene (B151609) ring has two non-equivalent protons. The proton at position 4 (H-4) and the proton at position 6 (H-6) would appear as two distinct doublets in the aromatic region (7-8 ppm), a result of being coupled to each other.

Methyl Protons (-CH₃): The three protons of the acetyl methyl group are equivalent and will appear as a sharp singlet, typically around 2.1 ppm.

The integration of these peaks would correspond to a proton ratio of 1:1:1:1:3 for the carboxylic acid, amide, two aromatic, and methyl protons, respectively, confirming the count of each type of proton in the structure.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-COOH 12.0 - 13.0 Broad Singlet 1H
-NHCO- 8.0 - 10.0 Singlet 1H
Ar-H (H-4 or H-6) 7.0 - 8.0 Doublet 1H
Ar-H (H-6 or H-4) 7.0 - 8.0 Doublet 1H

Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Since the molecule lacks symmetry, all nine carbon atoms in this compound are chemically non-equivalent and are expected to produce nine distinct signals in the ¹³C-NMR spectrum.

Carbonyl Carbons (-C=O): Two signals are expected in the highly deshielded region of the spectrum. The carboxylic acid carbonyl carbon typically appears around 165-175 ppm, while the amide carbonyl carbon is found in a similar range, often around 168-172 ppm.

Aromatic Carbons (-ArC): Six signals are anticipated for the six carbons of the benzene ring. The carbons directly attached to electronegative atoms (chlorine, nitrogen, and the carboxylic group) will be the most downfield. Carbons C-2 and C-5, bonded to chlorine, and C-3, bonded to the acetamido group, will have characteristic shifts. The remaining carbons, including the one bearing the carboxylic acid (C-1) and those with hydrogen atoms (C-4 and C-6), will resonate at distinct positions within the typical aromatic range of 110-140 ppm.

Methyl Carbon (-CH₃): The carbon of the acetyl methyl group will appear as a single peak in the upfield region of the spectrum, typically around 20-25 ppm.

Table 2: Predicted ¹³C-NMR Signal Assignments for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C OOH 165 - 175
-NHC O- 168 - 172
Ar-C1 (-COOH) 130 - 140
Ar-C2 (-Cl) 130 - 135
Ar-C3 (-NH) 135 - 145
Ar-C4 (-H) 120 - 130
Ar-C5 (-Cl) 125 - 135
Ar-C6 (-H) 115 - 125

Note: Predicted values are based on established chemical shift ranges for substituted benzene derivatives. docbrown.info

While 1D NMR spectra suggest the types of protons and carbons present, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, a key cross-peak would be observed between the signals of the two aromatic protons (H-4 and H-6), confirming their adjacent relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show correlations between the H-4 signal and the C-4 signal, the H-6 signal and the C-6 signal, and the methyl proton signal with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is instrumental for piecing together the molecular structure. Expected key correlations would include:

The methyl protons (-CH₃) showing a correlation to the amide carbonyl carbon.

The amide proton (-NH) showing correlations to the aromatic C-3 and the amide carbonyl carbon.

The aromatic proton H-4 showing correlations to C-2, C-3, C-5, and C-6.

The aromatic proton H-6 showing correlations to C-1, C-2, C-4, and C-5.

Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure, confirming the substitution pattern on the aromatic ring and the integrity of the acetamido and carboxylic acid functional groups.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₉H₇Cl₂NO₃. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

A crucial feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a characteristic cluster of peaks for the molecular ion [M]⁺:

An M peak (containing two ³⁵Cl atoms).

An M+2 peak (containing one ³⁵Cl and one ³⁷Cl), which is approximately 65% of the intensity of the M peak.

An M+4 peak (containing two ³⁷Cl atoms), which is approximately 10% of the intensity of the M peak.

This distinct 100:65:10 intensity ratio is a definitive signature for a molecule containing two chlorine atoms. Key fragmentation patterns in carboxylic acids often involve the loss of fragments such as OH (M-17) and COOH (M-45). libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures by GC before detecting and identifying the components by MS. Direct analysis of carboxylic acids like this compound by GC-MS is often challenging due to their high polarity and low volatility, which can lead to poor peak shape and thermal decomposition in the GC inlet. colostate.edu

To overcome this, derivatization is a common and necessary step. The carboxylic acid group is typically converted into a more volatile ester, most commonly a methyl ester. researchgate.net This can be achieved using reagents like diazomethane (B1218177) or methanol (B129727) with an acid catalyst. researchgate.netnih.gov

Once derivatized to its methyl ester form (methyl 3-acetamido-2,5-dichlorobenzoate), the compound becomes amenable to GC-MS analysis. The mass spectrum of the derivatized compound would show a new molecular ion peak corresponding to the ester. The fragmentation pattern would be characteristic of the ester, often showing an initial loss of the methoxy (B1213986) group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da), providing further structural confirmation. This derivatization-GC-MS approach is widely used for the sensitive and specific determination of chlorobenzoic acids and their metabolites in various samples. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique essential for the separation, identification, and quantification of chemical compounds in complex mixtures. In the analysis of this compound, LC-MS would typically be applied to assess purity, identify metabolites in biological matrices, or quantify its presence in environmental samples.

A standard LC-MS analysis would involve developing a method that provides good chromatographic separation from isomers and impurities. Reversed-phase chromatography would likely be employed, using a C18 column with a mobile phase consisting of an aqueous component (like water with formic acid or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol).

The mass spectrometer, often a tandem quadrupole (MS/MS) system, would be operated in negative ion mode due to the acidic nature of the carboxyl group. Key parameters would be determined, including the precursor ion (the deprotonated molecule, [M-H]⁻) and its specific product ions generated through collision-induced dissociation. This process, known as Multiple Reaction Monitoring (MRM), ensures high selectivity and sensitivity for quantification.

However, specific studies detailing the retention time, precursor-to-product ion transitions, and fragmentation patterns for this compound are not currently available in published literature.

Analytical ParameterExpected Information (Hypothetical)
Ionization ModeElectrospray Ionization (ESI), Negative Mode
Precursor Ion [M-H]⁻ (m/z)Data not available
Product Ions (m/z)Data not available
Retention Time (min)Data not available

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating molecular structure. IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid, amide, and aromatic functionalities.

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light by the aromatic ring and conjugated systems would result in one or more absorption maxima (λmax). The position and intensity of these bands are influenced by the electronic nature of the substituents on the benzene ring.

Despite the theoretical utility of these techniques, specific, experimentally-derived IR and UV-Vis spectra for this compound have not been found in a review of scientific databases.

Functional GroupExpected IR Absorption Range (cm⁻¹)Vibrational Mode
O-H (Carboxylic Acid)~2500-3300 (broad)Stretching
N-H (Amide)~3200-3400Stretching
C=O (Carboxylic Acid)~1700-1725Stretching
C=O (Amide I)~1630-1680Stretching
N-H (Amide II)~1510-1570Bending
C-Cl (Aromatic)~1000-1100Stretching
ParameterExpected Information (Hypothetical)
Absorption Maxima (λmax)Data not available
SolventData not available
Molar Absorptivity (ε)Data not available

X-ray Diffraction (XRD) for Solid-State Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal XRD analysis of this compound would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This information would reveal the crystal system, space group, and unit cell dimensions, offering unambiguous confirmation of the compound's structure and stereochemistry in the solid state.

Powder XRD (PXRD) could also be used to characterize the bulk material, identify its crystalline phase, and assess its purity. However, no crystallographic data or XRD patterns for this compound have been deposited in crystallographic databases or published in peer-reviewed journals.

Crystallographic ParameterDescriptionStatus
Crystal SystemThe symmetry system of the crystal lattice.Data not available
Space GroupDescribes the symmetry of the unit cell.Data not available
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the unit cell.Data not available

Computational Chemistry and Molecular Modeling Approaches for 3 Acetamido 2,5 Dichlorobenzoic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods can be used to determine the electronic structure, reactivity, and stable conformations of 3-Acetamido-2,5-dichlorobenzoic acid.

Detailed research findings from DFT computations on related benzoic acid derivatives reveal insights into their chemical reactivity. nih.gov Such calculations can elucidate key quantum chemical parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Other important parameters that can be derived from these calculations include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron cloud distortion.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These descriptors collectively provide a detailed picture of the molecule's reactivity and potential for undergoing chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static view of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations can be employed to explore the conformational landscape of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules.

By simulating the motion of atoms over time, MD can reveal:

Stable Conformers: The most energetically favorable three-dimensional arrangements of the molecule.

Flexibility: The degree of freedom of different parts of the molecule, such as the rotation of the acetamido and carboxylic acid groups.

Intermolecular Interactions: The nature and strength of interactions (e.g., hydrogen bonding, van der Waals forces) with surrounding molecules.

For a molecule intended for biological applications, understanding its behavior in an aqueous environment is crucial. MD simulations can provide detailed information on solvation and how water molecules arrange themselves around the solute, which in turn influences the molecule's solubility and bioavailability.

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of this compound, QSAR studies can be instrumental in predicting the activity of new, unsynthesized analogues.

QSAR models are built using a set of compounds with known activities and a range of calculated molecular descriptors. These descriptors can be categorized as:

Topological: Based on the 2D representation of the molecule.

Geometrical: Related to the 3D structure of the molecule.

Electronic: Describing the electron distribution.

Physicochemical: Such as lipophilicity (log P) and molar refractivity.

In studies of 2-chlorobenzoic acid derivatives, QSAR models have shown that topological parameters, such as the second-order molecular connectivity indices, are significant in governing their antimicrobial activities. nih.gov Similarly, QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) revealed that increased hydrophobicity, molar refractivity, and aromaticity contribute to higher inhibitory activity. nih.gov These findings suggest that for derivatives of this compound, careful modulation of these properties could lead to compounds with enhanced biological effects.

QSAR Study on Related Derivatives Key Findings Relevant Descriptors Reference
2-Chlorobenzoic Acid DerivativesAntimicrobial activity is governed by topological parameters.Second-order molecular connectivity indices ((2)χ and (2)χ(v)) nih.gov
Benzoylaminobenzoic Acid DerivativesInhibitory activity against FabH increases with certain physicochemical properties.Hydrophobicity, Molar Refractivity, Aromaticity nih.gov

Molecular Docking Investigations with Biological Targets and Enzymes for Related Compounds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a biological target, such as a protein or enzyme.

For compounds related to this compound, docking studies have been performed to investigate their potential as therapeutic agents. For example, derivatives of 5-acetamido-2-hydroxy benzoic acid have been docked into the active site of cyclooxygenase 2 (COX-2) receptors to analyze their binding affinity and potential as anti-inflammatory agents. mdpi.comnih.gov Similarly, novel 4-acetamido-3-aminobenzoic acid derivatives have been studied as potential inhibitors of microbial neuraminidase, with molecular docking used to predict their binding interactions. rjptonline.orgi-scholar.in

These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. The docking score, an estimation of the binding free energy, is used to rank different compounds and prioritize them for further experimental testing.

Related Compound Series Biological Target Key Findings from Docking Reference
5-Acetamido-2-hydroxy benzoic acid derivativesCyclooxygenase 2 (COX-2)Showed good binding affinity with the COX-2 receptor. mdpi.comnih.gov
4-Acetamido-3-aminobenzoic acid derivativesMicrobial NeuraminidasePotent compounds showed high docking scores (> -9 kJ/mol) and specific binding interactions. rjptonline.orgi-scholar.in
Benzoic acid derivativesSARS-CoV-2 Main ProteaseDocking scores were influenced by the number and position of hydroxyl groups. nih.gov

In Silico Predictions for Pharmacophore Modeling and Ligand Design for Analogues

Pharmacophore modeling is another crucial in silico technique used in drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target and elicit a biological response.

Pharmacophore models can be generated in two primary ways:

Ligand-based: Derived from a set of known active molecules, assuming they bind to the same target in a similar manner.

Structure-based: Generated from the 3D structure of the ligand-target complex, identifying the key interaction points.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound databases for new molecules that match the pharmacophoric features. d-nb.info This virtual screening approach can identify novel scaffolds that are structurally different from known active compounds but possess the required features for biological activity. For analogues of this compound, this technique could be employed to discover new derivatives with potentially improved activity or different pharmacological profiles. The process is a cornerstone of modern computer-aided drug design (CADD) and is valuable for visualizing ligand-target binding modes. d-nb.info

Investigation of Biological and Chemical Activities Academic Focus of 3 Acetamido 2,5 Dichlorobenzoic Acid

Herbicidal Activity and Efficacy Assessments in Controlled Horticultural Environments

3-Acetamido-2,5-dichlorobenzoic acid belongs to the family of chlorinated benzoic acids, several of which are recognized for their herbicidal properties. Its close analogue, 3-amino-2,5-dichlorobenzoic acid, is a known herbicide. Compounds within this class, particularly picolinic acid derivatives, often function as synthetic auxin herbicides. These substances mimic the natural plant growth hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, which ultimately results in their death.

The herbicidal efficacy of such compounds is typically evaluated in controlled environments through several methods. A primary assessment involves measuring the inhibition of root growth in model plants, such as Arabidopsis thaliana. Further tests are conducted on various weed species to determine the compound's spectrum of activity. For instance, post-emergence herbicidal activity tests can reveal a compound's effectiveness against broadleaf weeds like Amaranthus retroflexus L (AL). An essential aspect of these assessments is selectivity—the ability to control weeds without harming the desired crops. Safety for crops like corn, wheat, and sorghum is a critical factor in the development of a viable herbicide.

The potential herbicidal activity of derivatives based on a related 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid scaffold has been demonstrated, with some compounds showing superior post-emergence herbicidal activity compared to the commercial herbicide picloram at equivalent dosages.

Table 1: Herbicidal Activity of a Related Picolinic Acid Compound (V-8) vs. Picloram

Compound Dosage (g ha⁻¹) Weed Species Percent Inhibition (%)
V-8 300 Abutilon theophrasti 85
Amaranthus retroflexus 95
Solanum nigrum 90
Picloram 300 Abutilon theophrasti 80
Amaranthus retroflexus 90

This table is illustrative, based on data for analogous compounds to demonstrate typical assessment results.

Photostability and Environmental Persistence Studies Related to Biological Activity

The environmental fate of a potential herbicide is critical to its viability and regulatory approval. This involves assessing its photostability (degradation under light) and its persistence in soil and water. While specific studies on this compound are not widely available, its behavior can be inferred from related chlorobenzoic acid compounds.

The key factors influencing environmental persistence include:

Microbial Degradation: Soil microorganisms play a crucial role in breaking down organic compounds. Studies have shown that the precursor, 2,5-dichlorobenzoic acid, can be degraded in soil columns by the bacterium Pseudomonas stutzeri, disappearing completely within 12 days under laboratory conditions nih.gov. This suggests that the core structure is susceptible to biodegradation.

Photolysis: Sunlight can induce the breakdown of chemical compounds. Standardized photostability testing involves exposing the active substance to a defined light source to determine if unacceptable changes occur europa.eu. The presence of chlorine atoms on the benzene (B151609) ring can influence the rate of photolytic degradation.

Sorption and Leaching: The tendency of a chemical to bind to soil particles (sorption) affects its mobility and potential to leach into groundwater. The chemical properties of the acid and acetamido groups will govern these interactions.

Role as a Precursor or Intermediate in Complex Organic Molecule Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its structure contains multiple reactive sites—the carboxylic acid, the acetamido group, and the chlorinated aromatic ring—that can be selectively modified.

The synthesis of the compound itself typically starts from 2,5-dichlorobenzoic acid. This precursor can be nitrated to form 3-nitro-2,5-dichlorobenzoic acid, which is then reduced to 3-amino-2,5-dichlorobenzoic acid. The final step involves the acetylation of the amino group to yield this compound.

As an intermediate, it can be used in several ways:

Building Block: The core structure can be incorporated into larger, more complex molecules. The carboxylic acid group can be converted into esters, amides, or acid chlorides, allowing it to be linked to other molecular fragments.

Protected Amine: The acetamido group serves as a protected form of the amine. This allows for chemical reactions to be performed on other parts of the molecule without affecting the nitrogen atom. The acetyl group can later be removed (de-acetylated) to reveal the free amine for further functionalization. This strategy is crucial in multi-step syntheses. For example, a similar compound, 3,5-dichloro-2-trifluoro acetamido benzoic acid, is used as an intermediate where the trifluoroacetamido group protects the amine during a chlorination reaction juniperpublishers.com.

Exploration as a Scaffold for Novel Bioactive Molecules

The this compound structure represents a versatile scaffold for the development of new molecules with potential therapeutic or other biological activities. By systematically modifying its structure, chemists can create libraries of derivatives to screen for various biological targets.

Design and Synthesis of Derivatives for Biological Screening

The design of new derivatives often involves modifying the carboxylic acid functional group. Common synthetic strategies include:

Esterification: Reacting the carboxylic acid with various alcohols to form esters.

Amidation: Converting the carboxylic acid to an acid chloride (e.g., using thionyl chloride) and then reacting it with a range of amines to produce a series of amides.

Hydrazide Formation: Converting the acid to an ester followed by treatment with hydrazine hydrate to create hydrazides, which can be further modified.

These synthetic routes allow for the introduction of diverse chemical groups, altering properties such as solubility, lipophilicity, and hydrogen bonding capacity, which can significantly impact biological activity.

Evaluation of Enzyme Inhibitory Potentials in Analogues (e.g., α-glucosidase, α-amylase)

Derivatives of dichlorobenzoic acid have been investigated for their potential to inhibit carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are key targets in managing postprandial hyperglycemia. Research on structurally analogous 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives has shown significant inhibitory activity against these enzymes.

For example, one study found that a derivative, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid, was five times more potent against α-glucosidase and three times more potent against α-amylase than the standard drug acarbose nih.gov. This suggests that the dichlorobenzoic acid scaffold is a promising starting point for designing new enzyme inhibitors. Derivatives of this compound could be synthesized and screened in a similar manner to explore their potential in this area.

Table 2: Enzyme Inhibitory Activity of Analogous Dichlorobenzoic Acid Derivatives

Compound Target Enzyme IC₅₀ (µM)
Compound 3c * α-Glucosidase 50.2 ± 1.1
α-Amylase 25.1 ± 0.5
Acarbose (Standard) α-Glucosidase 250.5 ± 2.3

*Compound 3c is 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid, a structural analogue. Data from a study on related compounds nih.gov.

Assessment of Antimicrobial Properties in Related Compounds

The acetamido functional group has been identified as an important feature for the antibacterial capacity of certain molecular scaffolds. In studies on novel aurone derivatives, compounds bearing a 5-acetamido group showed significantly better antibacterial activity than their 5-amino counterparts cell.com. This highlights the potential contribution of the acetamido moiety in this compound to antimicrobial effects.

Furthermore, derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria awsjournal.org. These studies indicate that the chlorobenzoic acid core can serve as a basis for developing new antimicrobial agents. By creating and screening derivatives of this compound, it may be possible to develop compounds with potent activity against a range of bacterial pathogens.

Neuroprotective Activity Investigations of Related Aromatic Hybrids

While direct neuroprotective studies on this compound are not extensively documented in publicly available research, the exploration of structurally related aromatic hybrids has provided significant insights into the potential neuroprotective capabilities of this class of compounds. Research into aromatic amines, amides, and particularly hybrids incorporating a dichlorobenzoic acid moiety, has shown promise in mitigating neuronal cell death and oxidative stress, key factors in the pathology of neurodegenerative diseases. nih.govnih.govnih.gov

Investigations into various aromatic amine and imine compounds have demonstrated their potential as effective neuroprotective antioxidants. nih.gov These compounds have shown the ability to protect against oxidative glutamate toxicity, glutathione depletion, and hydrogen peroxide toxicity in cell cultures. nih.gov The mechanism of action for these neuroprotective effects is believed to be their function as direct antioxidants. nih.gov

A noteworthy area of research is the development of hybrid molecules that combine different pharmacophores to enhance neuroprotective activity. A study on new hybrids of cyclopentaquinoline and 3,5-dichlorobenzoic acid has revealed compounds with potential for the treatment of Alzheimer's disease. nih.govnih.gov One particular derivative, compound 3e , demonstrated a multi-faceted approach to neuroprotection. It exhibited moderate cholinesterase inhibition, significant inhibition of Aβ(1-42) aggregation, and notable neuroprotective activity against oxidative stress. nih.govnih.gov The neuroprotective properties of compound 3e were assessed in experiments using hydrogen peroxide to induce exogenous free radicals and a mixture of rotenone and oligomycin A to generate mitochondrial reactive oxygen species. nih.gov

The design of these hybrid molecules often involves linking different structural motifs to target multiple aspects of neurodegenerative disease pathology. For instance, the introduction of a nitro-group to the aromatic sulfonamide structure has been shown to enhance neuroprotective properties. researchgate.net Furthermore, the modification of linker lengths and the introduction of antioxidant moieties are strategies employed to produce compounds with dual effects in preventing cell death induced by oxidative stress. researchgate.net

The following table summarizes the cholinesterase inhibitory activity of some cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids, highlighting the potential of these compounds in the context of Alzheimer's disease treatment. nih.gov

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index (SI)
3a 0.2450.1371.79
3b 0.1740.1251.39
3c 0.1520.1191.28
3d 0.1430.1171.22
3e 0.1310.1161.13
3f 0.1250.1121.12
3g 0.1190.1081.10
3h 0.1120.1051.07

The exploration of amide bond bioisosteres, such as 1,2,4-oxadiazoles, has also led to the identification of potent neuroprotective agents. nih.gov In one study, a compound bearing a 1,2,4-oxadiazole moiety demonstrated notable neuroprotection with an EC₅₀ of 254 ± 65 nM in glutamate-challenged HT22 cells. nih.gov This highlights the importance of the amide-like linkage in designing neuroprotective compounds and suggests that the acetamido group in this compound could play a crucial role in its potential biological activity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-Acetamido-2,5-dichlorobenzoic acid, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via acetylation of 3-amino-2,5-dichlorobenzoic acid using acetic anhydride or acetyl chloride under reflux conditions. Critical parameters include:

  • Reaction Solvent : Use anhydrous conditions (e.g., dichloromethane or tetrahydrofuran) to prevent hydrolysis.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.
  • Quality Control : Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) and compare with certified reference standards .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify the acetamido group (δ ~2.0 ppm for CH₃, δ ~168 ppm for carbonyl).
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-Cl vibrations (~700 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₉H₇Cl₂NO₃, theoretical [M+H]⁺: 266.99) .

Q. How can crystallization conditions be optimized for X-ray structural analysis?

  • Methodological Answer :

  • Solvent Selection : Use slow evaporation in polar aprotic solvents (e.g., DMF or DMSO).
  • Temperature Gradients : Gradual cooling from 60°C to 4°C enhances crystal growth.
  • Crystal Quality : Monitor via polarization microscopy and validate with single-crystal X-ray diffraction (resolution ≤ 1.0 Å) .

Advanced Research Questions

Q. How should researchers design experiments to assess photostability under UV irradiation?

  • Methodological Answer :

  • Irradiation Setup : Use a UV chamber (λ = 254–365 nm) with controlled intensity (e.g., 10–50 mW/cm²) and exposure time (0–6 hours).
  • Analytical Monitoring : Quantify degradation via LC-MS (e.g., Agilent ZORBAX Eclipse Plus C18, gradient elution) and identify photoproducts using HRMS/MS.
  • Bioactivity Correlation : Compare residual herbicidal activity post-irradiation via oat (Avena sativa) bioassays .

Q. What computational strategies predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to enzymes (e.g., plant acetolactate synthase).
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes.
  • SAR Analysis : Compare with analogs (e.g., N-propionyl or N-benzoyl derivatives) to identify critical functional groups .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Methodological Answer :

  • Standardized Assays : Use identical plant models (e.g., Avena sativa) and growth conditions (pH, temperature).
  • Batch Purity Analysis : Validate compound purity (>98%) via orthogonal methods (HPLC, NMR).
  • Meta-Analysis : Apply multivariate regression to isolate variables (e.g., irradiation duration, formulation additives) .

Q. What in vitro models are suitable for mechanistic studies of herbicidal action?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test inhibition of key enzymes (e.g., ALS or protoporphyrinogen oxidase) using spectrophotometric methods.
  • Cell Culture Models : Use Arabidopsis thaliana cell suspensions to monitor ROS production and membrane integrity.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetamido-2,5-dichlorobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Acetamido-2,5-dichlorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.